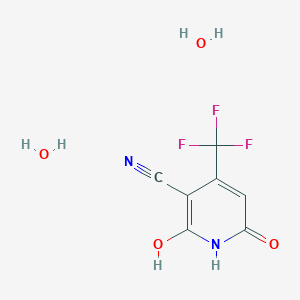

3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is a chemical compound with the molecular formula C7H3F3N2O2·2H2O. It is also known by its IUPAC name, 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile dihydrate. This compound is characterized by the presence of a cyano group, two hydroxyl groups, and a trifluoromethyl group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-dihydroxy-4-(trifluoromethyl)pyridine as a precursor, which is then reacted with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) to introduce the cyano group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to obtain the dihydrate form of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2,6-dioxo-4-(trifluoromethyl)pyridine derivatives.

Reduction: Formation of 3-amino-2,6-dihydroxy-4-(trifluoromethyl)pyridine.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxyl groups can participate in hydrogen bonding and other interactions. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile: Similar structure but without the dihydrate form.

3-Cyano-2,6-dihydroxy-4-(methyl)pyridine: Similar structure with a methyl group instead of a trifluoromethyl group.

2,6-Dihydroxy-4-(trifluoromethyl)pyridine: Lacks the cyano group.

Uniqueness

3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and biological properties. The dihydrate form also enhances its solubility and stability in aqueous environments .

Biological Activity

3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, synthesis, biological effects, and therapeutic potential based on diverse research findings.

- Molecular Formula : C₇H₃F₃N₂O₂·2H₂O

- Molecular Weight : 240.137 g/mol

- CAS Number : 1049729-56-7

- Physical State : Dihydrate form, typically appearing as a crystalline solid.

The structure features a pyridine ring substituted with a cyano group and hydroxyl groups, along with trifluoromethyl substituents that enhance its lipophilicity and potentially its biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The introduction of the trifluoromethyl group and the cyano functionality can be achieved through electrophilic aromatic substitution reactions or nucleophilic additions, depending on the specific synthetic route employed .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine were tested against various bacterial strains. Results showed promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer line), showing an IC50 value of approximately 0.126 µM. Notably, it exhibited a selective toxicity profile, being less harmful to non-cancerous cells (MCF10A) by a factor of nearly 20 .

The compound also demonstrated the ability to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which play crucial roles in tumor metastasis .

The biological activity of 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation and metastasis.

- Induction of Apoptosis : It has been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division .

Case Studies

- Study on Antibacterial Activity :

- Anticancer Efficacy in Animal Models :

Properties

IUPAC Name |

2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYPSVHSUBAFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F.O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.